molecular formula C8H9Cl2NO B13542292 (3,5-Dichloro-2-methoxyphenyl)methanamine

(3,5-Dichloro-2-methoxyphenyl)methanamine

Cat. No.: B13542292
M. Wt: 206.07 g/mol
InChI Key: FFNJRSKFZOUBLN-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

(3,5-Dichloro-2-methoxyphenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce an amine or alcohol .

Scientific Research Applications

(3,5-Dichloro-2-methoxyphenyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3,5-Dichloro-2-methoxyphenyl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various applications.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9Cl2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3

InChI Key

FFNJRSKFZOUBLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CN

Origin of Product

United States

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